molecular formula C21H21N3O2S B2551306 3-(2-methoxyethyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one CAS No. 888440-93-5

3-(2-methoxyethyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one

Cat. No.: B2551306
CAS No.: 888440-93-5
M. Wt: 379.48
InChI Key: GEJGOMIFGMMXQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Methoxyethyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a synthetic small molecule belonging to the pyrimido[5,4-b]indole family, a class of compounds recognized for its significant potential in oncological research and drug discovery. The core structure of this compound features a fused pyrimidoindole system, which is a privileged scaffold in medicinal chemistry due to its ability to interact with diverse biological targets. Compounds within the pyrimido[5,4-b]indol-4-one class have been investigated for their anti-tumor properties. The specific substitutions on the core scaffold—including the 2-methoxyethyl chain at the 3-position and the (3-methylphenyl)methyl]sulfanyl group at the 2-position—are designed to optimize the molecule's physicochemical properties, pharmacokinetic profile, and binding affinity for specific enzymatic targets. These structural features are critical for developing potent and selective inhibitors. While the exact mechanism of action for this specific derivative is a subject of ongoing research, related indole and pyrimidine derivatives are known to exhibit biological activity by targeting key pathways in hyperproliferative disorders. For instance, some indole derivatives function as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) tyrosine kinase, a primary mediator of tumor angiogenesis. Other analogs have demonstrated direct anti-proliferative effects on cancer cells. The value of this compound lies in its utility as a key intermediate or a novel chemical entity for screening against a panel of kinase assays, in vitro cellular models of disease, and for structure-activity relationship (SAR) studies aimed at developing new therapeutic agents. This product is intended for research and development purposes exclusively. It is not intended for use in humans, nor for diagnostic, therapeutic, or any other human or veterinary use. All information provided is for scientific reference only.

Properties

IUPAC Name

3-(2-methoxyethyl)-2-[(3-methylphenyl)methylsulfanyl]-5H-pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2S/c1-14-6-5-7-15(12-14)13-27-21-23-18-16-8-3-4-9-17(16)22-19(18)20(25)24(21)10-11-26-2/h3-9,12,22H,10-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEJGOMIFGMMXQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NC3=C(C(=O)N2CCOC)NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-(2-methoxyethyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one” typically involves multi-step organic reactions. The starting materials might include indole derivatives, methoxyethyl halides, and methylphenyl sulfides. The reactions often require specific catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

Industrial production methods for such compounds usually involve optimizing the synthetic routes for scalability. This includes using cost-effective reagents, efficient catalysts, and environmentally friendly solvents. The process might also involve purification steps such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions might target the carbonyl group, converting it to an alcohol.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, pyrimidoindoles are studied for their potential as enzyme inhibitors, receptor modulators, and antimicrobial agents. The specific compound might exhibit similar activities.

Medicine

Medicinal applications could include the development of new drugs targeting specific diseases. The compound’s structure suggests potential interactions with biological targets, making it a candidate for drug discovery.

Industry

In the industrial sector, such compounds might be used in the development of new materials, agrochemicals, or as intermediates in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action for “3-(2-methoxyethyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one” would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanisms.

Comparison with Similar Compounds

Table 1: Key Structural and Computational Properties of Analogous Compounds

Compound Name Position 3 Substituent Position 2 Substituent Molecular Weight (g/mol) XLogP3 Hydrogen Bond Acceptors Rotatable Bonds Source (Evidence ID)
Target Compound 2-Methoxyethyl [(3-Methylphenyl)methyl]sulfanyl ~450 (estimated) ~4.5 5 (estimated) 5 (estimated) -
3-Methyl-2-{[(4-methylphenyl)methyl]sulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one Methyl [(4-Methylphenyl)methyl]sulfanyl Not reported Not reported Not reported Not reported
3-(4-Methoxyphenyl)-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one 4-Methoxyphenyl [2-Oxo-2-(piperidin-1-yl)ethyl]sulfanyl 448.5 4.2 5 5
3-(4-Chlorophenyl)-2-phenacylsulfanyl-5H-pyrimido[5,4-b]indol-4-one 4-Chlorophenyl Phenacylsulfanyl Not reported Not reported Not reported Not reported
Methyl 5-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanylmethyl]furan-2-carboxylate 4-Fluorophenyl [5-(Methoxycarbonyl)furan-2-yl]methylsulfanyl 449.5 4.7 7 6

Key Observations:

Methyl () and 4-fluorophenyl () groups at position 3 reduce steric bulk but may decrease hydrogen-bonding capacity.

Position 2 Substituents :

  • The [(3-methylphenyl)methyl]sulfanyl group in the target compound provides a meta-substituted aromatic ring, which may confer distinct steric and electronic effects compared to para-substituted analogs (e.g., ).
  • Piperidinyl () and phenacyl () substituents introduce additional hydrogen-bond acceptors or hydrophobic interactions, which could influence target binding .

Lipophilicity (XLogP3) :

  • The target compound’s estimated XLogP3 (~4.5) aligns with analogs such as (4.2) and (4.7). Higher values (e.g., 5.0 in ) correlate with bulkier aromatic substituents, suggesting the target compound balances lipophilicity and solubility .

Rotatable Bonds :

  • The target compound’s 5 rotatable bonds (estimated) indicate moderate conformational flexibility, comparable to and . This flexibility may influence pharmacokinetic properties like membrane permeability .

Biological Activity

The compound 3-(2-methoxyethyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a complex organic molecule belonging to the class of pyrimidoindole derivatives. This class of compounds has garnered attention due to its diverse biological activities, including potential therapeutic applications in cancer treatment and antimicrobial properties. This article reviews the biological activity of this specific compound, emphasizing its mechanisms of action, synthesis, and therapeutic potential.

Chemical Structure and Synthesis

The molecular structure of the compound can be represented as follows:

Property Details
IUPAC Name 3-(2-methoxyethyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one
Molecular Formula C21H21N3O2S
InChI Key InChI=1S/C21H21N3O2S/c1-14-6-5-7-15(12-14)13-27-21-23-18-16-8-3-4-9-17(16)22-19(18)20(25)24(21)10-11-26-2/h3-9,12,22H,10-11,13H2,1-2H3

The synthesis typically involves multi-step organic reactions starting from readily available indole derivatives and methoxyethyl halides. The reaction conditions often require specific catalysts and controlled temperatures to optimize yield and purity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is believed to modulate the activity of specific enzymes and receptors involved in critical cellular pathways. For instance:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cancer cell proliferation.
  • Receptor Binding : It could bind to receptors that regulate apoptosis and cell survival pathways.

Further studies are needed to elucidate the exact molecular interactions and pathways influenced by this compound.

Anticancer Properties

Research indicates that pyrimidoindole derivatives exhibit significant antiproliferative activity against various cancer cell lines. For instance:

  • MCF-7 Cell Line : The compound has shown promising results with an IC50 value indicating effective growth inhibition in breast cancer cells. Similar compounds in its class have demonstrated IC50 values ranging from 1.2 to 5.3 µM against MCF-7 cells .

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. Compounds with similar structures have been reported to exhibit activity against Gram-positive bacteria such as Enterococcus faecalis with minimum inhibitory concentrations (MIC) in the low micromolar range.

Case Studies

  • Study on Antiproliferative Activity :
    • A study evaluated several pyrimidoindole derivatives for their antiproliferative effects on various cancer cell lines.
    • Results indicated that compounds with methoxy and methyl groups exhibited enhanced activity against MCF-7 cells compared to standard chemotherapeutics like doxorubicin .
  • Antioxidative Studies :
    • In vitro studies assessed the antioxidative capacity of related compounds using spectroscopic methods.
    • Compounds similar to 3-(2-methoxyethyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one showed significant antioxidative activity compared to standard antioxidants like BHT .

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for preparing 3-(2-methoxyethyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one, and how can intermediates be optimized for yield?

  • Methodology : Begin with constructing the pyrimidoindol-4-one core via cyclocondensation of substituted indole precursors with thiourea derivatives. Introduce the 2-methoxyethyl group early to avoid steric hindrance during ring closure. For the sulfanyl moiety, use (3-methylbenzyl)thiol in a nucleophilic substitution or thiol-ene reaction under inert conditions. Optimize reaction parameters (e.g., temperature, solvent polarity) using Design of Experiments (DoE) to maximize yield . Intermediate purity can be monitored via HPLC (≥95% purity threshold) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

  • Methodology :

  • NMR : Prioritize 1H^1H- and 13C^{13}C-NMR to confirm substituent positions. The methoxyethyl group’s methylene protons (~δ 3.4–3.7 ppm) and the sulfanyl-linked benzyl group’s aromatic protons (δ 6.8–7.3 ppm) are critical markers .
  • MS : High-resolution mass spectrometry (HRMS) to verify molecular weight (expected [M+H]+^+ ~450–460 Da).
  • XRD : Single-crystal X-ray diffraction for unambiguous confirmation of the fused pyrimidoindole core and substituent geometry .

Q. How can researchers assess the compound’s solubility and stability under common experimental conditions?

  • Methodology : Perform solubility screens in DMSO, ethanol, and aqueous buffers (pH 2–9) using UV-Vis spectroscopy. Stability studies should include accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring. Note that the sulfanyl group may oxidize to sulfone derivatives under prolonged light exposure; use amber vials and argon atmospheres for storage .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictory data in regioselectivity during functionalization of the pyrimidoindole core?

  • Methodology : Use computational modeling (DFT or MD simulations) to predict reactive sites on the core. Pair this with kinetic studies using time-resolved 1H^1H-NMR to track intermediate formation. For example, competing sulfanyl vs. methoxyethyl group reactivity can be analyzed via Hammett plots or substituent electronic parameter (σ) correlations . Cross-validate with X-ray crystallography to confirm regiochemical outcomes .

Q. How can researchers design experiments to probe the compound’s mechanism of action in biological systems, given its structural complexity?

  • Methodology :

  • Target Identification : Use affinity chromatography or thermal shift assays to identify binding partners (e.g., kinases, GPCRs). The indole and pyrimidine moieties suggest potential intercalation or ATP-binding site interactions .
  • Structure-Activity Relationship (SAR) : Synthesize analogs with modified sulfanyl or methoxyethyl groups and compare bioactivity in cell-based assays (e.g., IC50_{50} determination).
  • Metabolic Stability : Incubate with liver microsomes and track metabolite formation via LC-MS/MS .

Q. What advanced analytical approaches are suitable for detecting and quantifying trace impurities or diastereomers in synthesized batches?

  • Methodology :

  • Chiral HPLC : Resolve potential diastereomers using Chiralpak columns and polar organic mobile phases.
  • LC-QTOF-MS : Identify impurities (<0.1%) via untargeted metabolomics workflows. Reference databases (e.g., PubChem) can aid in annotating unknown peaks .
  • NMR Relaxation Measurements : Detect conformational isomers through T1T_1/T2T_2 relaxation times .

Q. How can flow chemistry be applied to optimize the scalability of this compound’s synthesis while minimizing hazardous byproducts?

  • Methodology : Use continuous-flow reactors for exothermic steps (e.g., cyclocondensation). Integrate in-line FTIR for real-time monitoring of intermediate formation. For hazardous byproducts (e.g., H2_2S from sulfanyl group reactions), employ gas-liquid separators and NaOH scrubbers. Compare batch vs. flow yields using ANOVA to validate efficiency gains .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.